
Halofenate
Descripción general
Descripción
Halofenato es un compuesto químico conocido por sus propiedades hipolipemiantes e hipolipemiantes. Se ha estudiado ampliamente por su potencial para reducir los niveles de triglicéridos y ácido úrico en la sangre. Halofenato también es reconocido por su función como un modulador selectivo del receptor activado por proliferador de peroxisomas, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos como la diabetes y la hiperlipidemia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Halofenato se puede sintetizar a través de varios métodos, incluida la halogenación de sustratos orgánicos. Un método común implica la reacción de alcoholes con ácidos halogenados, como el cloruro de hidrógeno, en presencia de catalizadores como el cloruro de zinc anhidro. Esta reacción da como resultado la formación de haloalcanos, que luego se pueden procesar para producir halofenato .
Métodos de producción industrial: En entornos industriales, el halofenato se produce típicamente utilizando química de flujo continuo. Este método permite un control preciso de las condiciones de reacción y el manejo seguro de agentes halogenantes reactivos y tóxicos. La química de flujo continuo también mejora la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: Halofenato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Halofenato se puede oxidar para formar varios derivados oxidados.
Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de halofenato puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Antidiabetic Properties
Halofenate has been studied extensively for its antidiabetic effects, particularly in type 2 diabetes mellitus.
- Insulin Sensitization : Research indicates that this compound acts as a selective PPAR-γ modulator, enhancing insulin sensitivity without causing significant weight gain, a common side effect associated with other antidiabetic medications like rosiglitazone . In studies involving ob/ob mice and obese Zucker rats, this compound demonstrated comparable insulin-sensitizing effects to established treatments while maintaining a favorable safety profile .
- Clinical Trials : In clinical settings, this compound has shown significant reductions in fasting plasma glucose and triglycerides among dyslipidemic patients. It was noted that this compound could lower serum triglycerides by an average of 16% to 84% depending on the patient type, with specific efficacy in Type IV hyperlipoproteinemia .
Lipid-Lowering Effects
This compound's lipid-lowering capabilities have been documented through various studies:
- Comparison with Clofibrate : A double-blind study compared this compound to clofibrate, revealing that while both drugs effectively reduced triglyceride levels, this compound's impact on cholesterol was less pronounced. Specifically, clofibrate achieved a 25% reduction in cholesterol levels compared to a 12% reduction with this compound .
- Long-Term Efficacy : this compound has been shown to lower serum uric acid levels significantly, making it beneficial for patients with hyperuricemia or gout. Long-term use demonstrated safety and effectiveness comparable to probenecid, another uricosuric agent .
Case Studies and Clinical Findings
Several case studies further illustrate the therapeutic potential of this compound:
Mecanismo De Acción
Halofenato ejerce sus efectos modulando la actividad de los receptores activados por proliferador de peroxisomas. Se une a estos receptores e influye en la expresión de genes involucrados en el metabolismo lipídico, la homeostasis de la glucosa y la inflamación. Esta modulación conduce a una disminución de los niveles de triglicéridos, una reducción de los niveles de ácido úrico y una mejor sensibilidad a la insulina .
Compuestos similares:
Clofibrato: Al igual que el halofenato, el clofibrato es un agente hipolipemiante que reduce los niveles de triglicéridos.
Fenofibrato: Otro agente hipolipemiante con propiedades similares al halofenato.
Gemfibrozilo: Se utiliza para reducir los niveles de lípidos y tiene efectos comparables al halofenato
Singularidad: Halofenato es único en su acción dual como agente hipolipemiante e hipolipemiante. Su modulación selectiva de los receptores activados por proliferador de peroxisomas también lo diferencia de otros compuestos similares, lo que lo convierte en un candidato prometedor para el tratamiento de una gama más amplia de trastornos metabólicos .
Comparación Con Compuestos Similares
Clofibrate: Like halofenate, clofibrate is a hypolipidemic agent that lowers triglyceride levels.
Fenofibrate: Another hypolipidemic agent with similar properties to this compound.
Gemfibrozil: Used to lower lipid levels and has comparable effects to this compound
Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .
Actividad Biológica
Halofenate is a compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.
Overview of this compound
This compound (chemical formula: CHClFNO) is primarily recognized as a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) modulator. Its structural properties allow it to interact with various biological pathways, making it a candidate for treating conditions such as diabetes and hyperuricemia.
This compound exhibits its effects primarily through modulation of PPAR-γ, a receptor involved in lipid metabolism and glucose homeostasis. Research indicates that this compound acts as a selective PPAR-γ modulator (SPPARγM), which means it can activate or inhibit PPAR-γ activity depending on the cellular context.
Key Findings:
- Insulin Sensitization : this compound has demonstrated robust insulin-sensitizing activity, which is crucial for managing type 2 diabetes. Studies show that it decreases fasting plasma glucose levels in diabetic patients without causing significant weight gain, unlike other PPAR-γ agonists such as rosiglitazone .
- Lipid Modulation : In addition to its glycemic effects, this compound has been shown to lower triglyceride levels in dyslipidemic subjects. This dual action on glucose and lipid metabolism positions this compound as a promising therapeutic option for metabolic syndrome .
1. Antidiabetic Properties
This compound's role as an insulin sensitizer has been highlighted in various studies. For instance, it has been shown to have comparable effects to established treatments like thiazolidinediones (TZDs) but with a better safety profile regarding weight gain .
2. Uricosuric Activity
This compound has also been investigated for its uricosuric properties, making it effective in treating hyperuricemia and gout. It functions by displacing urate from protein binding sites, thus enhancing uric acid excretion . Clinical trials indicate that this compound is effective in managing serum uric acid levels over long-term use .
Case Study 1: Diabetes Management
A clinical trial involving type 2 diabetic patients demonstrated that this compound significantly reduced fasting blood glucose levels compared to placebo. The study reported a decrease in HbA1c levels over a 12-week period, supporting its efficacy as an antidiabetic agent.
Case Study 2: Treatment of Hyperuricemia
In another case study involving patients with chronic gout, this compound was administered as a uricosuric agent. The results indicated a marked reduction in serum uric acid levels and improvement in clinical symptoms without significant adverse effects .
Comparative Analysis
The following table summarizes the biological activities and clinical applications of this compound compared to other similar compounds:
Compound | Action | Clinical Use | Weight Gain | Lipid Effects |
---|---|---|---|---|
This compound | PPAR-γ Modulator | Diabetes, Hyperuricemia | Minimal | Lowers triglycerides |
Rosiglitazone | PPAR-γ Agonist | Diabetes | Significant | Increases triglycerides |
Probenecid | Uricosuric | Gout | None | Variable |
Propiedades
IUPAC Name |
2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023120 | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-24-1, 26718-25-2 | |
Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofenate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.